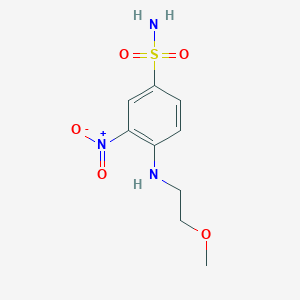
N-(quinolin-5-ylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(quinolin-5-ylmethyl)cyclopropanamine: is a chemical compound with the molecular formula C13H14N2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-ylmethyl)cyclopropanamine typically involves the reaction of quinoline derivatives with cyclopropanamine. One common method includes the use of a quinoline derivative, such as quinoline-5-carbaldehyde, which undergoes reductive amination with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(quinolin-5-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(quinolin-5-ylmethyl)cyclopropanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts. Its versatility makes it valuable in industrial applications .
Mecanismo De Acción
The mechanism of action of N-(quinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerase, which are crucial for DNA replication .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar structure but without the cyclopropanamine moiety.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities .
Uniqueness: N-(quinolin-5-ylmethyl)cyclopropanamine is unique due to the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
937637-71-3 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-(quinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-3-10(9-15-11-6-7-11)12-4-2-8-14-13(12)5-1/h1-5,8,11,15H,6-7,9H2 |
Clave InChI |
AUMWQNZRLJAEDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=C3C=CC=NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



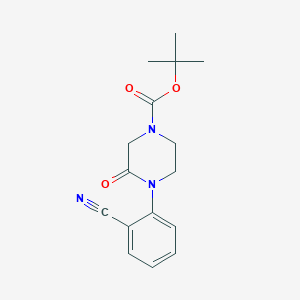
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)

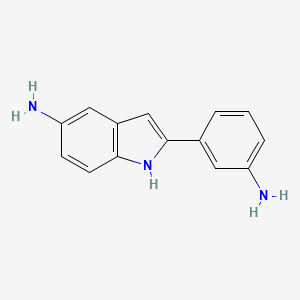
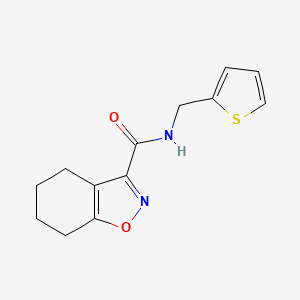
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
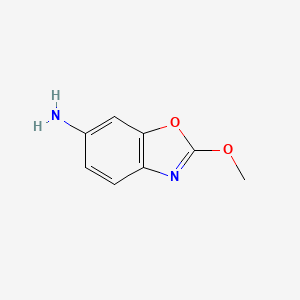
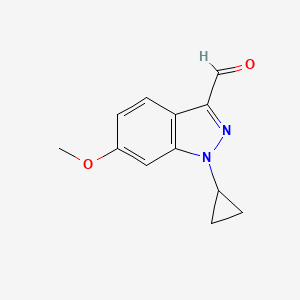

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
